molecular formula C17H18N4S B151791 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine CAS No. 136772-40-2

10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine

Cat. No. B151791
M. Wt: 310.4 g/mol
InChI Key: GCTKZGZNZBTSIN-UHFFFAOYSA-N
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Description

10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine is a chemical compound . It is a derivative of quetiapine, one of the most widely used antipsychotic drugs .


Synthesis Analysis

The synthesis of 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine has been achieved as part of a 5-step sequence from anthranilic acid . The compound was synthesized using one-pot procedures from a key thiazepin-11 (10H)-one . The synthesis yielded a good radiochemical yield .

Scientific Research Applications

Oxidative Stability and Hematological Effects

10-(4-Methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine, a derivative of pyridobenzazepine, demonstrates notable oxidative stability compared to clozapine. Its oxidation by hypochlorous acid (a major in vivo oxidant) is slow, producing non-reactive secondary products. This property suggests a reduced likelihood of causing clozapine-induced agranulocytosis, a serious hematological side effect (Liégeois et al., 2000).

Neuropharmacological Profile

The neuropharmacological profile of this compound, along with other pyridobenzazepine derivatives, has been evaluated. Studies have shown that modifications in its molecular structure, particularly in its heterocyclic amine side chains, can impact its binding affinity to various neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in developing novel antipsychotic drugs (Liégeois et al., 2012).

Synthesis and Structural Studies

Research has focused on the synthesis of carbon-14 labeled versions of this compound. These studies are significant for tracing and understanding the drug's metabolism and distribution in biological systems. Such labeled compounds are essential tools in pharmacokinetic and pharmacodynamic studies (Saadatjoo et al., 2016).

Antipsychotic and Neuroprotective Properties

This compound has been investigated for its antipsychotic-like activity in various animal models. It exhibits properties akin to second-generation antipsychotics, impacting dopamine and glutamate systems, suggesting potential utility in treating disorders like schizophrenia (Andrade et al., 2020).

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-20-8-10-21(11-9-20)17-13-4-2-3-5-15(13)22-16-6-7-18-12-14(16)19-17/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTKZGZNZBTSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CN=C3)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159919
Record name 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine

CAS RN

136772-40-2
Record name 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136772402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Saadatjoo, M Javaheri, N Saemian… - Journal of Radioanalytical …, 2016 - Springer
Quetiapine is one of the most widely used antipsychotic drug which acts as an antagonist for multiple neurotransmitter receptor sites. 2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1…
Number of citations: 1 link.springer.com
JF Liégeois, N Zahid, J Bruhwyler… - Archiv der Pharmazie …, 2000 - Wiley Online Library
JL 13 (5‐(4‐methylpiperazin‐1‐yl)‐8‐chloro‐pyrido[2,3‐b]‐[1,5]benzoxazepine fumarate) and JL 3 (10‐(4‐methylpiperazin‐1‐yl) pyrido[4,3‐b][1,4]benzothiazepine), two …
Number of citations: 9 onlinelibrary.wiley.com
JF Liégeois, V Seutin, J Scuvée-Moreau… - European journal of …, 1999 - Elsevier
Using in vitro electrophysiological procedures, we confirm the inhibitory effect of 10-(4-methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine (JL 3), on dorsal raphe serotonergic (IC 50 …
Number of citations: 5 www.sciencedirect.com

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